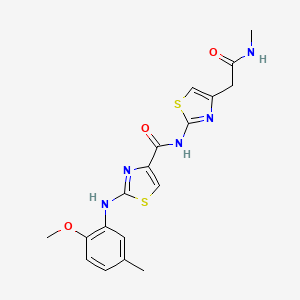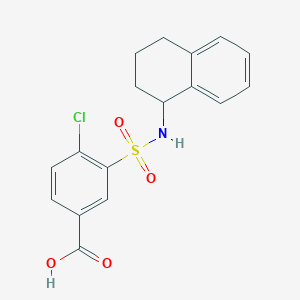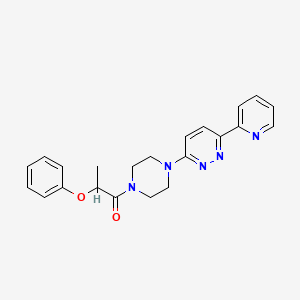![molecular formula C18H13F3N2OS B2865227 2-(isoquinolin-1-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 577989-53-8](/img/structure/B2865227.png)
2-(isoquinolin-1-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(isoquinolin-1-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide” is a complex organic compound. It contains an isoquinoline group, which is a heterocyclic aromatic organic compound . It also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps and various reagents. For instance, trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent . A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of various functional groups. The isoquinoline group contributes to the aromaticity of the compound . The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the electronic properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and depend on the reaction conditions. For example, arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the trifluoromethyl group could make the compound more lipophilic, which could affect its solubility and reactivity .Applications De Recherche Scientifique
Luminescent Materials and Bioimaging
F1316-0093: has been identified as a compound with potential applications in the field of luminescent materials and bioimaging. The isoquinoline moiety of the molecule can be utilized to create fluorescent probes that are beneficial for their biocompatibility, low toxicity, and high efficiency. These properties make it suitable for use in biological imaging reagents .
Synthesis of Bioactive Molecules
The structure of F1316-0093 is conducive to the synthesis of pyrrolo[2,1-a]isoquinoline derivatives. These derivatives are frequently found in bioactive natural products and pharmaceutically important molecules. The easy synthesis of these derivatives from F1316-0093 can lead to the production of artificial molecules with potential therapeutic applications .
Anticancer Research
Some derivatives of F1316-0093 have shown promise in anticancer research. The sulfonated indolo[2,1-a]isoquinolines, which can be synthesized from F1316-0093 , have exhibited bioactivity that could be harnessed for developing new anticancer drugs .
Development of Environmentally Sensitive Probes
The compound’s derivatives can be used to develop environmentally sensitive probes. These probes can detect changes in the environment, such as pH shifts or the presence of metal ions, which is crucial for environmental monitoring and assessment .
Two-Photon Fluorescence Bioimaging
F1316-0093: derivatives have applications in two-photon fluorescence bioimaging. This advanced imaging technique allows for the observation of biological processes in real-time, providing valuable insights into cellular functions and the effects of pharmaceuticals .
Transmissivity Measurement in Transparent Materials
Although not directly related to the compound itself, the identifier “F1316” is associated with a standard test method for measuring the transmissivity of transparent parts. This suggests that derivatives of F1316-0093 could potentially be used in the calibration or validation of such measurements, ensuring accurate and reliable results in material testing .
Orientations Futures
Mécanisme D'action
Mode of Action
It is known that isoquinolin-1-ones, a key structural component of f1316-0093, can undergo sulfuration at the c-4 position . This process involves the use of ethyl sulfinates and results in the formation of thioether-isoquinolin-1-ones . The exact interaction of F1316-0093 with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The synthesis of isoquinolin-1-ones, a structural component of f1316-0093, involves a tandem diels–alder reaction/dehydrogenation–aromatization/tautomerization process . This process leads to the production of 4-amino isoquinolin-1-ones . The downstream effects of these pathways on cellular processes are still under investigation.
Result of Action
Some isoquinolin-1-ones have been found to exhibit bioactivity against cancer cell lines . Whether F1316-0093 shares this property is a subject of ongoing research.
Propriétés
IUPAC Name |
2-isoquinolin-1-ylsulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c19-18(20,21)14-7-3-4-8-15(14)23-16(24)11-25-17-13-6-2-1-5-12(13)9-10-22-17/h1-10H,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOHVNUJNWCQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(isoquinolin-1-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

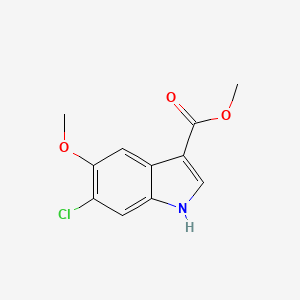
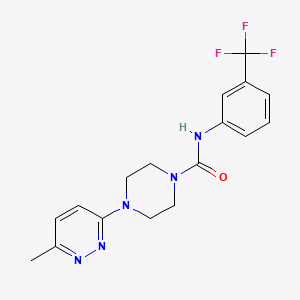
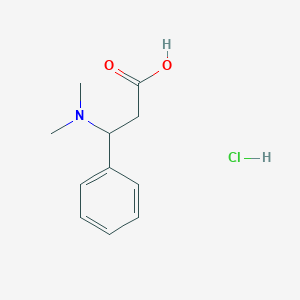
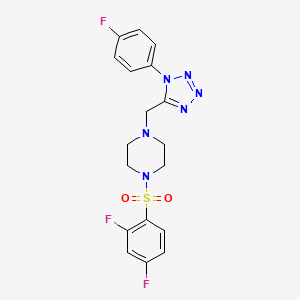
![1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2865152.png)
![4-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}benzoic acid](/img/structure/B2865155.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2865156.png)

![4-fluoro-N-(2-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2865158.png)
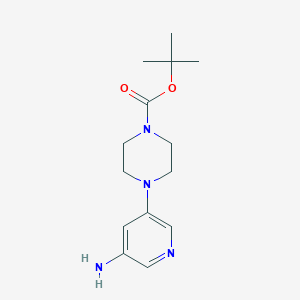
![3-Ethynyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B2865162.png)
